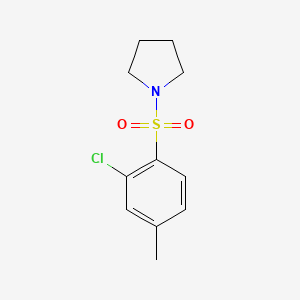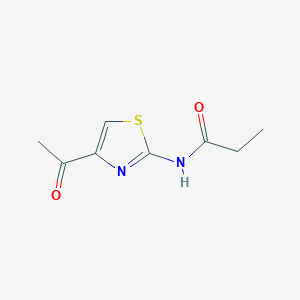![molecular formula C15H21NO4S B7567973 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid, also known as CP-93129, is a compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in the 1990s and has been the focus of many scientific studies due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes play a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 enzymes, reduce the production of prostaglandins, and decrease inflammation and pain. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid in lab experiments is its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising compound for further research. However, one limitation of using 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid in lab experiments is its potential toxicity. Studies have shown that high doses of 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid can cause liver toxicity in animals, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and pain management. Another direction is to investigate its mechanism of action in more detail, as well as its potential toxicity and side effects. Additionally, further research could focus on developing more effective and safer analogs of 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid for clinical use.
Conclusion
In conclusion, 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid is a compound that has been the focus of many scientific studies due to its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential clinical applications, 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid remains a promising compound for future study.
Synthesemethoden
3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid can be synthesized through a multistep process starting with the reaction of 4-isobutylacetophenone with cyclopropanecarbonyl chloride to form 4-isobutylcyclopropane-1-carbonyl chloride. This intermediate is then reacted with sodium sulfonamide to form the desired product, 3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In inflammation and pain management, it has been shown to reduce inflammation and pain in animal models.
Eigenschaften
IUPAC Name |
3-[cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-3-7-14(8-4-12)21(19,20)16(13-5-6-13)10-9-15(17)18/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMUYIKADEUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![4-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567930.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)

![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7568001.png)
![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)